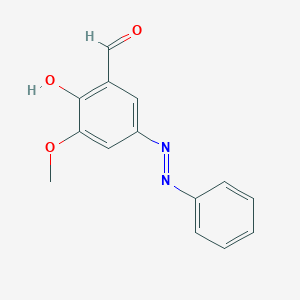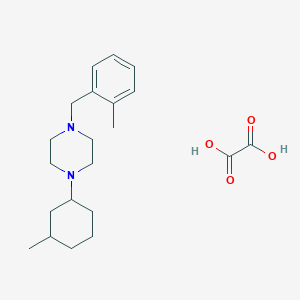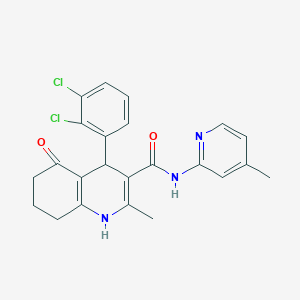
2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde
Descripción general
Descripción
2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde, also known as Sudan III, is a synthetic dye that belongs to the azo dye family. It is widely used in various applications, including food coloring, textile dyeing, and staining biological specimens. Sudan III is a red-orange dye that has been extensively studied for its potential use in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Antimicrobial Studies
A study by Halve et al. (2008) explores the synthesis of new 3-[phenyldiazenyl] benzaldehyde N-phenylthiosemicarbazones, including 2-hydroxy-5-[phenyldiazenyl] benzaldehyde. These compounds showed significant inhibition against various bacteria and fungi, highlighting their potential as antimicrobial agents (Halve et al., 2008).
Spectroscopic Studies and Structural Analysis
Özay et al. (2013) synthesized 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, which is derived from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene. This compound was characterized using various spectroscopic techniques, emphasizing the importance of 2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde in structural chemistry (Özay et al., 2013).
Antibacterial, Antioxidant, and Anti-Inflammatory Activities
Kasare et al. (2022) describe the synthesis of Schiff base ligands from 2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde and 4-aminoantipyrine. These compoundsshowed excellent biological potency, including antibacterial, antioxidant, and anti-inflammatory activities. This research underscores the compound's versatility in medicinal chemistry applications (Kasare et al., 2022).
Studies on Schiff Base Compounds
Kakanejadifard et al. (2013) synthesized Schiff base compounds using 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde and investigated their antibacterial activities against gram-positive and gram-negative bacteria. This research highlights the potential of 2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde in developing new antibacterial agents (Kakanejadifard et al., 2013).
Spectroscopic and Theoretical Studies
Bharanidharan et al. (2016) conducted a study on 2-hydroxy-5-(Phenyldiazenyl)benzaldehyde oxime, involving spectral investigations and theoretical approaches. This research provides insights into the compound's molecular structure and properties, which are crucial for understanding its applications in various scientific fields (Bharanidharan et al., 2016).
Applications in Organic Synthesis
Studies by Banerjee et al. (2013) and Bandgar et al. (1999) explore the use of derivatives of 2-hydroxy-3-methoxybenzaldehyde in organic synthesis. These studies demonstrate the compound's utility in synthesizing various organic compounds, showcasing its importance in the field of organic chemistry (Banerjee et al., 2013), (Bandgar et al., 1999).
Propiedades
IUPAC Name |
2-hydroxy-3-methoxy-5-phenyldiazenylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-19-13-8-12(7-10(9-17)14(13)18)16-15-11-5-3-2-4-6-11/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIYOZFWSAMSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)N=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyldiazenyl-6-methoxysalicylaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![isopropyl 2-[(1-adamantylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4970678.png)

![1,1'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dipiperidine](/img/structure/B4970685.png)

![5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4970693.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)
![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4970723.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4970727.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4970736.png)
![4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4970747.png)
